molecular formula C20H23N3O4 B2516407 Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034501-89-6

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2516407
CAS No.: 2034501-89-6
M. Wt: 369.421
InChI Key: AKBKEVCRSLLSAF-UHFFFAOYSA-N
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Description

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. It features an isochroman core linked to a piperidine ring through a methanone bridge, with a methoxypyrazine moiety attached to the piperidine. This structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of Isochroman Core: The isochroman core can be synthesized via cyclization reactions involving ortho-substituted benzyl alcohols under acidic conditions.

    Attachment of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

    Methanone Bridge Formation: The methanone bridge is formed by reacting the isochroman derivative with a suitable acylating agent.

    Introduction of Methoxypyrazine Moiety: The final step involves the coupling of the methoxypyrazine moiety to the piperidine ring, typically through etherification reactions using methoxypyrazine and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety may play a key role in binding to these targets, while the isochroman and piperidine rings could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Isochroman Derivatives: Compounds with similar isochroman cores but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.

    Methoxypyrazine Derivatives: Compounds containing the methoxypyrazine moiety with different linkages.

Uniqueness

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds

Biological Activity

Isochroman-3-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • Isochroman moiety : A bicyclic structure that contributes to its pharmacological properties.
  • Piperidine ring : Provides basicity and potential for interaction with biological targets.
  • Methoxy and pyrazinyl substituents : These groups may enhance lipophilicity and biological activity.

Research indicates that compounds similar to isochroman derivatives often exhibit a range of biological activities, including:

  • Antioxidant Activity :
    • Isochroman derivatives have been shown to scavenge free radicals, potentially reducing oxidative stress in cells. Studies have demonstrated that certain isochroman analogs possess antioxidant properties that are significantly higher than standard antioxidants like ascorbic acid .
  • Antiplatelet Activity :
    • Some isochroman compounds exhibit the ability to inhibit platelet aggregation, which is crucial for preventing thrombotic diseases. In vitro studies have reported that specific analogs can inhibit arachidonic acid-induced platelet aggregation more effectively than aspirin .
  • Anti-inflammatory Effects :
    • The presence of the piperidine ring suggests potential interactions with inflammatory pathways. Research on related compounds indicates they may modulate cyclooxygenase (COX) activity, thereby reducing inflammation .

Biological Activity Data Table

Activity TypeAssay MethodResultReference
AntioxidantDPPH Scavenging Assay7-fold to 16-fold more potent than ascorbic acid
AntiplateletAA-induced Aggregation AssayInhibition greater than aspirin
Anti-inflammatoryCOX Inhibition AssaySignificant reduction in COX activity

Case Study 1: Antioxidant Properties

A study synthesized a series of 3-phenyl-1H-isochromen-1-one analogs, revealing that several compounds exhibited potent antioxidant activities. The lead compound demonstrated a remarkable ability to reduce oxidative stress markers in cellular models, suggesting therapeutic potential in oxidative stress-related diseases .

Case Study 2: Antiplatelet Activity

In another investigation, a derivative of the isochroman structure was tested for its antiplatelet effects. The results indicated a significant reduction in platelet aggregation in vitro, supporting its potential as an anti-thrombotic agent. This study highlighted the importance of the methoxy and pyrazinyl groups in enhancing biological activity .

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-3-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-25-18-10-21-11-19(22-18)27-16-7-4-8-23(12-16)20(24)17-9-14-5-2-3-6-15(14)13-26-17/h2-3,5-6,10-11,16-17H,4,7-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBKEVCRSLLSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3CC4=CC=CC=C4CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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